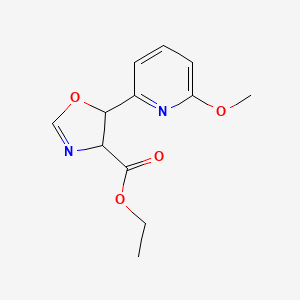![molecular formula C10H11BrN2 B13174310 5-Bromo-3-propyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13174310.png)
5-Bromo-3-propyl-1H-pyrrolo[2,3-B]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound with the following chemical formula:
C7H5BrN2
(molecular weight: 197.04 g/mol). It appears as a white to yellow to orange powder or crystals. The melting point ranges from 178.0°C to 182.0°C . This compound is also known by other names, such as 5-bromo-1H-pyrrolo[2,3-b]pyridine and 5-bromo-7-azaindole .Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for the preparation of 5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine. One common method involves bromination of the corresponding pyrrolo[2,3-b]pyridine precursor. The bromination can occur at the 5-position of the pyrrolo ring.
Reaction Conditions:: The bromination reaction typically employs bromine or a brominating agent (such as N-bromosuccinimide) in an appropriate solvent (e.g., acetonitrile, dichloromethane). Reaction temperatures and reaction times vary depending on the specific conditions used.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratories often synthesize this compound using the methods mentioned above.
Análisis De Reacciones Químicas
Reactivity:: 5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions at the bromine position.
Oxidation/Reduction Reactions: Depending on the functional groups present, it may be oxidized or reduced.
Other Transformations: It can serve as a building block for more complex molecules.
Bromination: Bromine or N-bromosuccinimide (NBS) in an organic solvent.
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Oxidation/Reduction: Oxidizing or reducing agents (e.g., DMSO, sodium borohydride).
Major Products:: The major products depend on the specific reaction conditions and the substituents present. Common products include substituted pyrrolo[2,3-b]pyridines.
Aplicaciones Científicas De Investigación
5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.
Biological Studies: It may act as a ligand for biological targets.
Materials Science: Its unique structure could be useful in designing functional materials.
Mecanismo De Acción
The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparación Con Compuestos Similares
While 5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, it shares similarities with other brominated pyrrolo[2,3-b]pyridines. These related compounds may have similar reactivity and applications.
Propiedades
Fórmula molecular |
C10H11BrN2 |
|---|---|
Peso molecular |
239.11 g/mol |
Nombre IUPAC |
5-bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C10H11BrN2/c1-2-3-7-5-12-10-9(7)4-8(11)6-13-10/h4-6H,2-3H2,1H3,(H,12,13) |
Clave InChI |
GGDXERUWAXKLBC-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CNC2=C1C=C(C=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


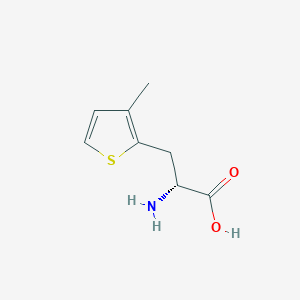

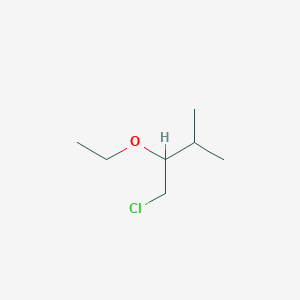
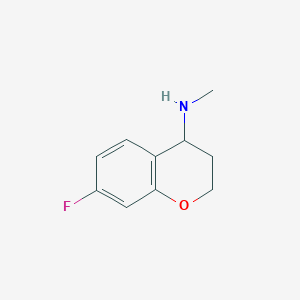

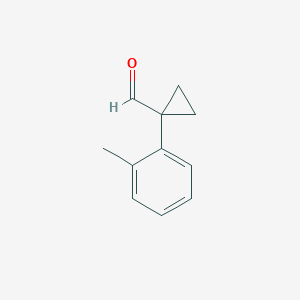

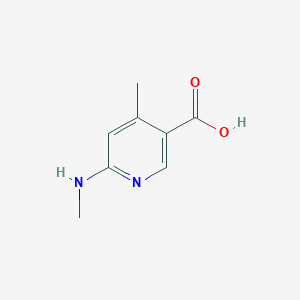
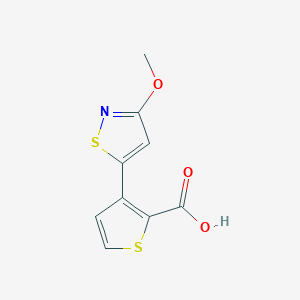
![8-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13174290.png)
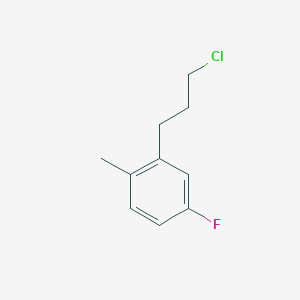

![2-[(Morpholin-4-yl)methyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B13174303.png)
